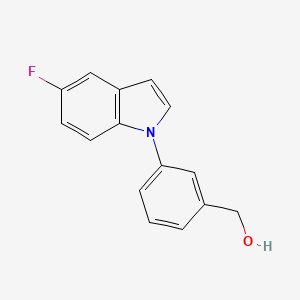
(3-(5-Fluoro-1H-indol-1-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(5-Fluoro-1H-indol-1-yl)phenyl)methanol: is a chemical compound that features a fluorinated indole moiety attached to a phenylmethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(5-Fluoro-1H-indol-1-yl)phenyl)methanol typically involves the reaction of 5-fluoroindole with a suitable benzyl halide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-(5-Fluoro-1H-indol-1-yl)phenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding indoline derivative.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of indoline derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with unique electronic properties.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with various biological targets.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
- Evaluated for its anti-inflammatory and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of (3-(5-Fluoro-1H-indol-1-yl)phenyl)methanol involves its interaction with specific molecular targets. The fluorinated indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may also influence signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
5-Fluoroindole: Shares the fluorinated indole core but lacks the phenylmethanol group.
Indole-3-carbinol: Contains an indole ring with a methanol group but lacks fluorination.
3-(1H-Indol-1-yl)phenylmethanol: Similar structure but without the fluorine atom.
Uniqueness:
- The presence of the fluorine atom enhances the compound’s stability and bioactivity.
- The combination of the indole and phenylmethanol groups provides unique electronic and steric properties, making it a versatile building block for various applications.
Properties
Molecular Formula |
C15H12FNO |
|---|---|
Molecular Weight |
241.26 g/mol |
IUPAC Name |
[3-(5-fluoroindol-1-yl)phenyl]methanol |
InChI |
InChI=1S/C15H12FNO/c16-13-4-5-15-12(9-13)6-7-17(15)14-3-1-2-11(8-14)10-18/h1-9,18H,10H2 |
InChI Key |
IBLHASHQGUBNKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC3=C2C=CC(=C3)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


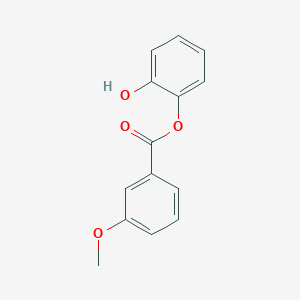
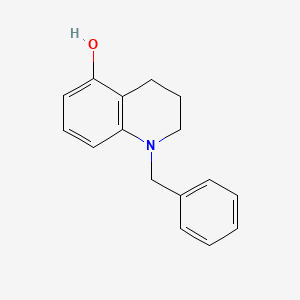


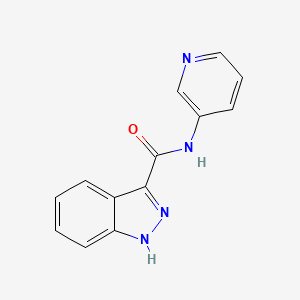
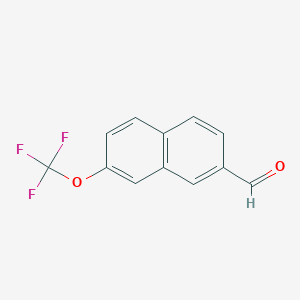


![tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B11871901.png)
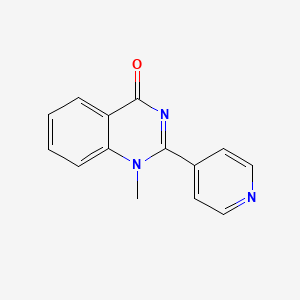
![Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate](/img/structure/B11871914.png)
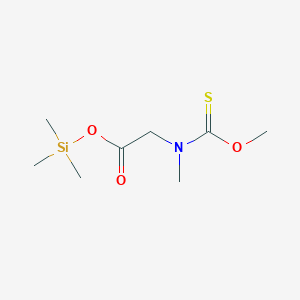
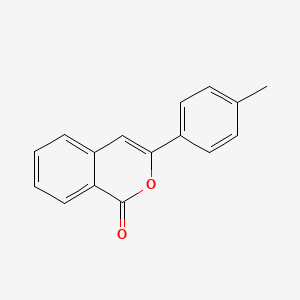
![3-Bromo-6-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B11871935.png)
